Melting Point Differentiation Among Phenylcarbazole Positional Isomers
The melting point of 3-phenyl-9H-carbazole (222.8–224.1°C) is approximately 90°C higher than that of 4-phenyl-9H-carbazole (131–135°C) and approximately 67°C lower than that of 2-phenyl-9H-carbazole (290°C) . These substantial differences in melting behavior arise from variations in molecular packing and intermolecular interactions dictated by the phenyl substitution position [1].
| Evidence Dimension | Melting point (Tm) |
|---|---|
| Target Compound Data | 222.8–224.1°C |
| Comparator Or Baseline | 2-Phenyl-9H-carbazole: 290°C; 4-Phenyl-9H-carbazole: 131–135°C |
| Quantified Difference | ΔTm ≈ -67°C vs. 2-isomer; ΔTm ≈ +90°C vs. 4-isomer |
| Conditions | Solid crystalline powder; differential scanning calorimetry or capillary melting point determination |
Why This Matters
Melting point directly impacts thermal stability during device fabrication (e.g., vacuum sublimation) and influences thin-film morphology; the 3-isomer occupies a favorable intermediate thermal regime compared to the high-melting 2-isomer and low-melting 4-isomer.
- [1] Costa, J. C. S., et al. The impact of phenyl–phenyl linkage on the thermodynamic, optical and morphological behavior of carbazol derivatives. RSC Adv., 2020, 10, 11766-11776. View Source
